molecular formula C4H5N3O B7900005 1H-Imidazole-2-carboxamide CAS No. 80658-49-7

1H-Imidazole-2-carboxamide

Cat. No.: B7900005
CAS No.: 80658-49-7
M. Wt: 111.10 g/mol
InChI Key: NMIZONYLXCOHEF-UHFFFAOYSA-N
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Description

1H-Imidazole-2-carboxamide is a heterocyclic organic compound that features an imidazole ring with a carboxamide group at the second position Imidazoles are known for their diverse biological activities and are found in many natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-2-carboxamide can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by cyclization and dehydrative aromatization .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Imidazole-2-carboxylic acid.

    Reduction: Imidazole-2-carboxaldehyde, imidazole-2-methanol.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-carboxamide involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloprotein studies. Additionally, the carboxamide group can form hydrogen bonds with biological macromolecules, influencing their activity and stability . The compound’s effects are mediated through pathways involving enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

1H-Imidazole-2-carboxamide can be compared with other imidazole derivatives such as:

Properties

IUPAC Name

1H-imidazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-3(8)4-6-1-2-7-4/h1-2H,(H2,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIZONYLXCOHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00936431
Record name 1H-Imidazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16093-82-6, 80658-49-7
Record name 1H-Imidazole-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016093826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazolecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080658497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1H-Imidazole-2-carboxamide interact with its target, and what are the downstream effects?

A: While the provided research papers focus on the synthesis and characterization of this compound derivatives, some studies shed light on their biological activities. For instance, specific derivatives have been explored as Colony-Stimulating Factor-1 Receptor (CSF-1R) inhibitors []. CSF-1R plays a crucial role in the proliferation and differentiation of macrophages, cells involved in immune responses and inflammatory processes. By inhibiting CSF-1R, these compounds can potentially modulate macrophage activity, offering therapeutic benefits in conditions like arthritis []. Another study highlighted the potential of pyridinylimidazole derivatives, structurally related to this compound, as Glycogen Synthase Kinase-3β (GSK3β) inhibitors []. GSK3β is involved in various cellular processes, and its dysregulation is implicated in conditions like Alzheimer's disease and diabetes. The study revealed the importance of the imidazole ring's tautomeric state for compound activity and how the introduction of specific substituents can influence GSK3β inhibition [].

Q2: What is the structural characterization of this compound?

A: this compound has the molecular formula C4H5N3O and a molecular weight of 111.10 g/mol. While the provided abstracts don't delve into specific spectroscopic data for the parent compound, one study describes the crystal structure of 1-methyl-N-(1-methyl-1H-imidazole-2-carbonyl)-1H-imidazole-2-carboxamide (C10H11N5O2), a derivative [].

Q3: How do structural modifications of this compound affect its activity and potency?

A: Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications impact biological activity. Research on pyridinylimidazole derivatives, as GSK3β inhibitors, demonstrated that the presence of a 2-methylimidazole moiety and its specific tautomeric state significantly influence inhibitory potency []. The introduction of electron-withdrawing groups on the imidazole or phenyl ring, or bulky substituents on the amide nitrogen, can alter the conformational preference of these molecules, impacting their interaction with the target kinase and, consequently, their activity [].

Q4: What are the applications of this compound and its derivatives in material science?

A: One study explored the use of 4(5)-(2-mercaptoethyl)-1H-imidazole-2-carboxamide, a derivative of this compound, in molecular electronics []. When tethered to electrodes in a tunnel junction, this molecule exhibited intriguing properties, demonstrating its potential in nanoscale devices for chemical sensing []. This application highlights the versatility of this compound derivatives beyond their biological activities.

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